molecular formula C12H25IN2 B12578282 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 188589-28-8

1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B12578282
CAS No.: 188589-28-8
M. Wt: 324.24 g/mol
InChI Key: GAEFPPNGRPSNEN-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular framework of 1-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide comprises a cationic imidazolium core substituted with a methyl group at the N1 position and an octyl chain at the N3 position, paired with an iodide counterion. The imidazolium ring adopts a partially saturated structure due to the 2,3-dihydro configuration, which reduces aromaticity and introduces conformational flexibility. The octyl chain extends linearly from the N3 position, contributing to the compound’s amphiphilic character, while the methyl group at N1 imposes steric constraints that influence rotational dynamics.

Key bond lengths and angles derived from computational models highlight distinct stereochemical features. The C–N bonds within the imidazolium ring measure approximately 1.34 Å, consistent with partial double-bond character, while the C–C bonds in the octyl chain conform to standard sp³ hybridization (1.54 Å). The iodide anion interacts electrostatically with the cationic ring, with an average N⁺···I⁻ distance of 3.2 Å, as inferred from analogous imidazolium iodide structures.

Structural Parameter Value
Imidazolium ring C–N bond 1.34 Å
Octyl chain C–C bond 1.54 Å
N⁺···I⁻ distance 3.2 Å

The stereochemical arrangement permits two chair-like conformations of the partially saturated ring, stabilized by hyperconjugation between the σ*(C–H) orbitals of the methyl group and the π-system of the imidazolium moiety. This conformational duality may explain the compound’s dual solubility in polar and nonpolar solvents.

Properties

CAS No.

188589-28-8

Molecular Formula

C12H25IN2

Molecular Weight

324.24 g/mol

IUPAC Name

1-methyl-3-octyl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C12H24N2.HI/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-11H,3-9,12H2,1-2H3;1H

InChI Key

GAEFPPNGRPSNEN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C[NH+](C=C1)C.[I-]

Origin of Product

United States

Preparation Methods

N-Alkylation Reaction Conditions

  • Reagents:
    • 1-Methylimidazole (or 2,3-dihydro-1H-imidazole derivative)
    • 1-Iodooctane (octyl iodide)
  • Solvent:
    Commonly used solvents include acetonitrile, dichloromethane, or solvent-free conditions with silica support.
  • Temperature:
    Typically heated between 60°C to 100°C to promote reaction kinetics.
  • Time:
    Reaction times vary from 10 minutes (under optimized solvent-free conditions) to several hours (up to 48 h in some cases).
  • Catalyst:
    Usually, no catalyst is required for the alkylation; however, some protocols use silica gel as a support to enhance reaction efficiency under solvent-free conditions.

Solvent-Free Silica-Supported Alkylation (Recent Advances)

A modern and efficient method involves grinding the reactants with silica gel and heating at around 100°C for 10–15 minutes, yielding the quaternary ammonium salt quantitatively. This method avoids solvents, reduces reaction time, and simplifies purification.

Parameter Details
Reactants 1-Methylimidazole + 1-Iodooctane
Support Silica gel (60–120 mesh)
Temperature 100°C
Time 10–15 minutes
Yield Quantitative (near 100%)
Advantages Solvent-free, rapid, environmentally friendly

Conventional Solution-Phase Alkylation

In traditional methods, the reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux or elevated temperature for several hours (up to 48 h). After completion, the product is isolated by solvent removal and purification by recrystallization or chromatography.

Parameter Details
Reactants 1-Methylimidazole + 1-Iodooctane
Solvent Acetonitrile, dichloromethane
Temperature 60–80°C
Time 12–48 hours
Yield Typically 80–95%
Purification Recrystallization or column chromatography

Anion Exchange to Obtain Iodide Salt

If the initial alkylation uses a different alkyl halide (e.g., bromide) or produces a different counterion, anion exchange can be performed by treating the quaternary ammonium salt with sodium iodide in aqueous solution to obtain the iodide salt.

Step Description
Starting salt Quaternary ammonium bromide or other
Reagent Sodium iodide (NaI) aqueous solution
Conditions Room temperature, stirring for 2 h
Outcome Exchange of halide to iodide
Purification Extraction and drying

Summary Table of Preparation Methods

Method Solvent/Support Temperature Time Yield (%) Notes
Conventional solution-phase Acetonitrile/DCM 60–80°C 12–48 h 80–95 Requires solvent removal and purification
Solvent-free silica-supported Silica gel 100°C 10–15 min ~100 Rapid, green chemistry approach
Anion exchange (if needed) Aqueous NaI RT 2 h 90–97 For converting other halides to iodide

Chemical Reactions Analysis

1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where halides or other nucleophiles replace the iodide ion. Common reagents include sodium azide, potassium cyanide, and various alkoxides.

Scientific Research Applications

1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide is a compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, materials science, and pharmaceuticals. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.

Structure and Composition

  • Molecular Formula : C₁₀H₁₈N₂I
  • Molecular Weight : 290.17 g/mol
  • IUPAC Name : 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide

Physical Properties

  • Appearance : Typically a colorless to pale yellow liquid.
  • Solubility : Soluble in polar solvents such as water and methanol.

Electrolytes in Energy Storage

1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide has been explored as a potential electrolyte in electrochemical cells, particularly in lithium-ion batteries. Its ionic conductivity and thermal stability make it suitable for enhancing battery performance. Studies indicate that imidazolium-based ionic liquids can improve the efficiency of charge transport within the electrolyte matrix.

PropertyValue
Ionic Conductivity10 mS/cm
Thermal StabilityUp to 300 °C
Viscosity50 cP at 25 °C

Catalysis

This compound serves as a catalyst in various organic reactions, including the synthesis of fine chemicals and pharmaceuticals. Its imidazolium structure allows for coordination with metal catalysts, enhancing reaction rates and selectivity. Research has shown that it can facilitate reactions such as Friedel-Crafts acylation and alkylation with improved yields.

Case Study: Catalytic Activity

In a study examining the catalytic properties of imidazolium salts, it was found that 1-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide significantly outperformed traditional catalysts in terms of reaction time and product yield.

Biological Applications

The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules. Its ionic nature allows for enhanced solubility and permeability across biological membranes.

Case Study: Drug Delivery

A recent study demonstrated that formulations containing this compound could effectively deliver hydrophobic drugs, improving their bioavailability in vivo. The results indicated a significant increase in drug absorption when administered with the imidazolium salt compared to controls.

Material Science

In material science, this compound is utilized in the development of functional materials such as coatings and polymers. Its unique properties allow for the creation of materials with specific electrical and thermal characteristics.

Application AreaExample Use
CoatingsAnti-corrosive coatings
PolymersConductive polymer composites

Mechanism of Action

The mechanism of action of 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium ring can engage in π-π stacking with aromatic residues, while the alkyl chain provides hydrophobic interactions. These interactions facilitate the compound’s role as a solvent, catalyst, or stabilizing agent in various chemical and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Imidazolium iodides vary significantly based on substituents and ring saturation:

  • 1,3-Dimethylimidazolium iodide (CAS 4333-62-4): Features methyl groups at both 1- and 3-positions. The absence of a long alkyl chain limits its hydrophobicity, making it less effective in micelle formation compared to the octyl derivative .
  • 1-Methyl-3-mesitylimidazolium iodide : Incorporates a bulky mesityl group, enhancing steric hindrance and thermal stability but reducing solubility in polar solvents .
  • 1-[Cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide : Contains a carbamoyl group, introducing hydrogen-bonding capacity and altering catalytic activity .
  • 4,5-Dichloro-1-[3-(4,5-dichloro-1H-imidazol-1-yl)propyl]-3-methylimidazolium iodide : Dichloro substituents increase electronegativity, influencing reactivity in halogen-bonding applications .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide C₁₂H₂₃IN₂ 338.23 Octyl, 2,3-dihydro Not reported Organic solvents
1,3-Dimethylimidazolium iodide C₅H₉IN₂ 224.04 Methyl ~165 (decomp.) Polar solvents
1-Methyl-3-mesitylimidazolium iodide C₁₃H₁₇IN₂ 360.19 Mesityl >200 Low in water
Dimethylsulphonium iodide C₂H₇IS 214.05 Sulphonium core 165 Water, ethanol
  • Thermal Stability : Bulky substituents (e.g., mesityl) increase decomposition temperatures, while long alkyl chains (octyl) lower melting points, favoring liquid-state applications .
  • Solubility: The octyl chain enhances solubility in non-polar solvents, contrasting with 1,3-dimethylimidazolium iodide’s affinity for polar media .

Biological Activity

1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide is a member of the imidazolium ionic liquid family, which has gained attention for its unique properties and potential applications in various fields, including biochemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its toxicity, biodegradability, and effects on living organisms.

1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₈H₃₈N₂I
Molecular Weight388.43 g/mol
Density0.888 g/cm³
Boiling Point335.1 °C
Flash Point154.7 °C

Toxicity Studies

Research indicates that imidazolium-based ionic liquids exhibit varying degrees of toxicity depending on their structure and the length of the alkyl chain. A study highlighted that longer alkyl chains in imidazolium cations tend to increase toxicity due to enhanced interaction with cell membranes . Specifically, the compound's toxicity was assessed against various bacterial strains, revealing that concentrations above 2 mM significantly inhibited cell activity .

Biodegradability

The environmental impact of ionic liquids like 1-methyl-3-octylimidazolium iodide is critical due to their potential to contaminate soil and water. The upper concentration threshold for primary biodegradation was found to be 0.2 mM , beyond which dehydrogenase activity in microbial cells dropped markedly, indicating inhibition . This suggests that while the compound can be degraded by microorganisms at low concentrations, higher levels pose significant ecological risks.

Case Studies

A notable case study examined the effects of 1-methyl-3-octylimidazolium chloride ([C8mim]Cl) on zebrafish, focusing on thyroid hormone levels and gene expression related to thyroid function. The study found alterations in hormone levels after acute exposure, suggesting potential endocrine-disrupting effects . This highlights the need for further investigation into its biological interactions and long-term effects on aquatic life.

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